H-Gly-Arg-Gly-OH
Description
Significance of Tripeptides in Fundamental Biological Processes
Tripeptides are integral to a multitude of physiological processes, acting as signaling molecules, enzyme inhibitors, and antioxidants. Their relatively low molecular weight allows for efficient transport across biological membranes, making them attractive candidates for therapeutic development. A well-known example is Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine), a crucial antioxidant that protects cells from damage caused by reactive oxygen species. Another significant tripeptide is thyrotropin-releasing hormone (TRH), which plays a vital role in the endocrine system. The study of such naturally occurring tripeptides has illuminated fundamental biological pathways and provided templates for the design of novel bioactive molecules. The diversity of functions exhibited by tripeptides underscores their importance in maintaining cellular homeostasis and regulating complex biological systems.
Overview of Arginine- and Glycine-Containing Peptide Motifs in Research
The presence of specific amino acids within a peptide sequence largely dictates its structure and function. Arginine, with its positively charged guanidinium (B1211019) group, is frequently involved in electrostatic interactions with negatively charged molecules like DNA, RNA, and phosphorylated proteins. Glycine (B1666218), the simplest amino acid with a single hydrogen atom as its side chain, provides conformational flexibility to the peptide backbone.
The combination of arginine and glycine in peptide motifs, particularly in Arginine-Glycine-Glycine (RGG) or RG repeats, is a recurring theme in molecular biology. nih.govillinois.edu These motifs are often found in RNA-binding proteins and are crucial for mediating protein-RNA and protein-protein interactions. nih.govillinois.edu The flexibility of glycine allows the arginine residues to be optimally positioned for binding. Research has shown that these motifs are involved in a wide array of cellular processes, including mRNA transport, translation, and stress granule formation. illinois.edu The internal -Gly-Arg-Gly- (-GRG-) sequence, as found in H-Gly-Arg-Gly-OH, is recognized as a potential site for post-translational modification, specifically methylation of the arginine residue. nih.gov This modification can significantly alter the binding properties and biological activity of the peptide. nih.gov
Historical Context and Foundational Studies of this compound
The scientific journey into the world of peptides began in the early 20th century with the pioneering work of Emil Fischer, who first proposed the peptide bond theory. The subsequent decades saw the development of methods for peptide synthesis and sequencing, which laid the groundwork for studying the structure-function relationships of peptides like this compound. While specific foundational studies focusing exclusively on the synthesis and characterization of this compound are not extensively documented in early literature, its investigation is a logical extension of the broader interest in short, biologically relevant peptide sequences.
Early research into protein structure and function identified the importance of charged and flexible amino acid residues in mediating molecular interactions. The recognition of arginine-rich motifs in nucleic acid-binding proteins in the mid to late 20th century provided a strong impetus for studying shorter peptide fragments containing these residues to understand the fundamental principles of their interactions. The synthesis of oligopeptides with varying chain lengths and sequences, including those with the -GRG- motif, has been a key strategy to probe the sequence requirements for enzymatic modifications, such as methylation by protein-arginine N-methyltransferases. nih.gov These studies have helped to elucidate how the local sequence context influences the biological activity of peptides.
Interactive Data Table: Properties of Amino Acids in this compound
| Amino Acid | Abbreviation | Side Chain Properties | Key Roles in Peptides |
| Glycine | Gly, G | Non-polar, aliphatic, smallest size | Provides conformational flexibility |
| Arginine | Arg, R | Positively charged, basic | Electrostatic interactions, hydrogen bonding |
Interactive Data Table: Research Focus on Arginine- and Glycine-Containing Peptides
| Research Area | Key Findings |
| Protein-Nucleic Acid Interactions | Arginine-rich motifs are critical for binding to negatively charged nucleic acids (DNA, RNA). |
| Post-Translational Modifications | The arginine residue in -GRG- sequences can be methylated, altering the peptide's binding affinity and function. nih.gov |
| Enzyme Substrate Recognition | The chain length and surrounding sequence of -GRG- motifs influence their recognition and methylation by enzymes. nih.gov |
| Cell Adhesion | While the related RGD (Arg-Gly-Asp) motif is a well-known cell adhesion signal, methylation of arginine in a similar context can inhibit this function. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVPOXLQFJRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Gly Arg Gly Oh and Analogues
Mechanistic Investigations of Peptide Bond Formation and Racemization Control
Mechanism of Peptide Bond Formation
Peptide bond formation, at its core, is a condensation reaction between the carboxyl group (-COOH) of one amino acid and the amino group (-NH₂) of another, resulting in the formation of an amide bond (-CO-NH-) and the release of a water molecule (H₂O) byjus.commicrobenotes.comfiveable.melibretexts.org. This process is generally endergonic and requires activation of the carboxyl group to make it a better leaving group, facilitating nucleophilic attack by the amine wikipedia.orgpeptide.com.
Common coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU) wikipedia.orguni-kiel.deuniurb.itbachem.com. These reagents activate the carboxyl group by forming reactive intermediates, such as O-acylisoureas with carbodiimides, or activated esters with phosphonium and uronium salts wikipedia.orguni-kiel.de.
Mechanisms of Racemization
Racemization, or epimerization, is a significant side reaction in peptide synthesis that compromises the stereochemical purity of the final product. It occurs when the chiral center (alpha-carbon) of an amino acid loses its stereochemical configuration uni-kiel.dersc.orgresearchgate.net. This is particularly relevant for amino acids other than glycine (B1666218), such as Arginine in H-Gly-Arg-Gly-OH.
The primary mechanisms leading to racemization involve:
Formation of Oxazolone (B7731731) Intermediates: During the activation of the carboxyl group, especially in the presence of bases, the alpha-hydrogen of the amino acid can be abstracted. This leads to the formation of a five-membered cyclic intermediate called an oxazolone (or azlactone) uni-kiel.deresearchgate.netacs.org. The oxazolone intermediate is planar and can be attacked by the nucleophile (amine) from either face, resulting in the formation of both the desired L-isomer and the undesired D-isomer (racemization) uni-kiel.deresearchgate.netacs.org.
Base-Induced Proton Abstraction: Many coupling reactions are carried out in the presence of a base to neutralize the amine salt or facilitate the reaction. However, bases can also abstract the alpha-proton, initiating the racemization process acs.orgcdnsciencepub.com. The choice and amount of base are critical factors.
Nature of Activating Agents: Some coupling reagents and their activated intermediates are inherently more prone to inducing racemization than others. The stability and reactivity of the activated species play a role bachem.comacs.orgmdpi.com. For instance, ynamide coupling reagents have been developed specifically for their superior ability to suppress racemization acs.orgnih.gov.
Racemization is a concern at various stages, including the activation of the amino acid, the coupling step itself, and sometimes during deprotection or cleavage from the resin peptide.comresearchgate.net.
Strategies for Racemization Control
To mitigate racemization and ensure the synthesis of stereochemically pure peptides, several strategies are employed:
Choice of Coupling Reagents and Additives: The selection of coupling reagents is paramount. Reagents known for lower racemization, such as certain phosphonium and uronium salts, or newer reagents like ynamides, are preferred uniurb.itbachem.comrsc.orgacs.orgmdpi.comnih.gov. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure are frequently used in conjunction with coupling reagents to form more stable active esters and suppress racemization peptide.comuniurb.itbachem.comrsc.orgresearchgate.netresearchgate.netgoogle.comresearchgate.net. These additives can act as racemization suppressants and also enhance coupling rates peptide.comuni-kiel.de.
Minimizing Reaction Time and Temperature: Shorter reaction times and lower temperatures generally reduce the opportunity for side reactions like racemization to occur acs.org.
Base Selection and Concentration: Using milder bases or carefully controlling the concentration of stronger bases can minimize base-induced proton abstraction bachem.comacs.org.
Protecting Group Strategies: While not directly a mechanistic control of bond formation, appropriate side-chain protection for amino acids like Arginine can prevent unwanted side reactions that might indirectly influence racemization wikipedia.orgpeptide.comgoogle.comrsc.org. For instance, the guanidinium (B1211019) group of Arginine is often protected.
Illustrative Data and Research Findings
Research has extensively compared the racemization levels associated with different coupling reagents and strategies. For example, studies on the synthesis of peptides containing Arginine have highlighted the efficacy of certain reagent combinations in minimizing epimerization.
In the synthesis of peptides like cetrorelix, which contains Arginine and Serine, using the coupling agent HATU in combination with additives like HOBt or HOAt, and the base TMP, effectively minimized racemization of L-arginine and L-serine to below 0.5% researchgate.net. Conversely, traditional coupling reagents without proper additives can lead to significant epimerization mdpi.com.
Table 1: Comparison of Racemization Levels with Different Coupling Strategies (Illustrative)
| Coupling Reagent/System | Additive | Base | Racemization Level (Approx.) | Notes |
| HBTU/HATU | HOBt/HOAt | TMP | < 0.5% | Effective for minimizing racemization, particularly for sensitive amino acids like Arginine and Serine researchgate.net. |
| DCC | HOBt | NMM | Moderate | Carbodiimides like DCC are commonly used but often require additives like HOBt to reduce epimerization wikipedia.orgbachem.com. |
| BOP | N/A | DIEA | High | Can lead to significant epimerization, especially with certain bases and slow coupling processes mdpi.com. |
| Ynamide Reagents | N/A | N/A | Very Low | Specifically designed to suppress racemization during activation and aminolysis of chiral centers acs.orgnih.gov. |
| COMU | Oxyma Pure | Organic Bases | Low | Offers high coupling efficiency with reduced racemization, suitable for microwave-accelerated SPPS bachem.com. |
Note: Racemization levels are highly dependent on the specific amino acid sequence, protecting groups, solvent, and precise reaction conditions. The values presented are illustrative based on general findings in peptide synthesis research.
Research has also shown that novel coupling reagents like ynamides demonstrate superior performance in suppressing racemization compared to conventional reagents, enabling more efficient and purer peptide synthesis, including challenging reactions like inverse peptide synthesis acs.orgnih.gov. The development of additives like Oxyma Pure has also contributed to safer handling and reduced allergenic potential while maintaining or improving coupling efficiency and minimizing racemization bachem.com.
Structural Elucidation and Conformational Analysis of H Gly Arg Gly Oh
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for characterizing the structural properties of H-Gly-Arg-Gly-OH, particularly in a solution state which often mimics physiological conditions. These techniques provide insights into vibrational modes, secondary structure, and the precise arrangement of atoms.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's covalent bonds and functional groups. uni-siegen.de For this compound, the spectra are dominated by characteristic vibrations of the peptide backbone, known as amide bands, as well as contributions from the glycine (B1666218) and arginine side chains.
Amide Bands : The amide I band (primarily C=O stretching) typically appears between 1600 and 1700 cm⁻¹, and its exact position is sensitive to the peptide's secondary structure. The amide II band (a mix of N-H in-plane bending and C-N stretching) is found between 1500 and 1600 cm⁻¹, while the amide III band (a complex mixture of C-N stretching and N-H bending) occurs in the 1200-1300 cm⁻¹ region. For a short, flexible peptide like this compound in solution, these bands are typically broad, indicating a heterogeneous ensemble of conformations.
Arginine Side Chain Vibrations : The guanidinium (B1211019) group of the arginine side chain exhibits strong, characteristic vibrational modes. The C=N stretching vibration is a prominent feature in the Raman spectrum, often observed in the 1650-1680 cm⁻¹ range.
Glycine Vibrations : The CH₂ groups of the glycine residues contribute to stretching vibrations typically found around 2850-2950 cm⁻¹.
IR spectroscopy relies on a change in the dipole moment during a vibration to be active, whereas Raman spectroscopy depends on a change in the molecule's polarizability. ksu.edu.sa This makes them complementary, as some vibrations may be strong in one technique and weak or absent in the other. For instance, the symmetric stretching of the guanidinium group in arginine is often more prominent in Raman spectra.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the secondary structure and chiral environment of peptides. americanpeptidesociety.org The central arginine residue in this compound is chiral, making the molecule CD-active.
The CD spectrum of a peptide is highly sensitive to its conformation. americanpeptidesociety.org
α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-sheets display a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org
Polyproline II (PPII) helix , a left-handed helical structure common in short or unfolded peptides, is characterized by a weak positive peak around 220 nm and a strong negative band near 195 nm. researchgate.netnih.gov
Unordered or Random Coil conformations typically exhibit a strong negative band below 200 nm and very low ellipticity above 210 nm. nih.gov
For a short and highly flexible tripeptide like this compound, the CD spectrum in an aqueous solution is expected to be characteristic of a random coil or a dynamic ensemble of PPII and other extended conformations. nih.gov This would manifest as a dominant negative peak below 200 nm, reflecting the lack of a stable, ordered secondary structure.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution at atomic resolution. acs.org For this compound, 1D and 2D NMR experiments can provide data on chemical shifts, coupling constants, and through-space interactions.
Chemical Shifts : The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and thus to the peptide's conformation. researchgate.net In random-coil peptides, chemical shifts can be compared to reference values to identify any transient structural preferences. nih.gov For instance, deviations in the Cα and Cβ chemical shifts of the central arginine residue can indicate propensities for certain backbone dihedral angles (φ, ψ).
Coupling Constants : The three-bond J-coupling constant (³J(HNHα)) between the amide proton and the α-proton is related to the φ dihedral angle through the Karplus equation. Measuring these coupling constants provides quantitative constraints on the backbone conformation.
Nuclear Overhauser Effect (NOE) : NOE data from experiments like ROESY or NOESY reveal through-space proximities between protons that are less than ~5 Å apart. For a small, flexible peptide, observed NOEs can help to characterize the distribution of conformers present in solution.
Molecular dynamics simulations of Gly-X-Gly tripeptides suggest that even in a "random coil" state, amino acids exhibit intrinsic preferences for specific regions of the Ramachandran plot, which can be validated against NMR parameters. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of a molecule in its crystalline solid state. wikipedia.orgcellstructureatlas.org The process involves crystallizing the purified peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision. nih.govlibretexts.org
While a specific, publicly available crystal structure for this compound was not identified in a general search, the technique would provide unparalleled detail on its solid-state conformation. The analysis would reveal:
Precise bond lengths and angles for all atoms in the molecule.
The exact backbone (φ, ψ) and side-chain (χ) dihedral angles , defining the peptide's conformation as it is packed in the crystal lattice.
Intermolecular interactions , such as hydrogen bonds and salt bridges, that stabilize the crystal packing. For this compound, this would include detailed information on how the charged guanidinium group of arginine and the terminal carboxylate and amino groups interact with neighboring molecules and any co-crystallized solvent.
Crystallographic data for related small peptides, such as di- and tri-glycine, show that the peptide backbone often adopts a relatively planar and extended conformation in the solid state, stabilized by a network of hydrogen bonds. researchgate.net
Conformational Dynamics and Flexibility Studies of this compound
This compound is an inherently flexible molecule. The glycine residues, lacking a side chain beyond a hydrogen atom, confer significant conformational freedom to the peptide backbone. youtube.com The arginine side chain, with its multiple rotatable bonds, also contributes to the peptide's dynamic nature.
Computational methods, particularly molecular dynamics (MD) simulations, are essential for studying these dynamics. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the conformational landscape. nih.gov
Studies on Gly-X-Gly or related peptides reveal several key dynamic features:
Backbone Flexibility : The glycine residues allow the peptide to sample a wide range of φ and ψ dihedral angles, leading to rapid interconversion between different conformations in solution. nih.gov
Side-Chain Dynamics : The arginine side chain is highly mobile, with its dihedral angles (χ1, χ2, χ3, χ4) constantly changing, allowing the terminal guanidinium group to explore a large conformational space.
Solvent Interactions : The peptide's conformation is in constant interplay with the surrounding water molecules. Hydrogen bonds between the peptide's polar groups (amide backbone, arginine side chain, termini) and water are continuously forming and breaking, influencing the conformational equilibrium.
The flexibility of this compound means it does not exist as a single static structure in solution, but rather as a dynamic ensemble of interconverting conformers. mit.edu This conformational disorder is crucial for its function, allowing it to adapt its shape upon binding to a receptor or surface. mit.edu
Influence of Microenvironment on this compound Conformation
The conformational ensemble of this compound is highly sensitive to its local microenvironment. Changes in solvent, pH, and the presence of interfaces can significantly shift the equilibrium between different conformers.
Solvent Polarity : The polarity of the solvent affects the stability of different conformations. In a non-polar environment, such as near a lipid membrane, the peptide might adopt a more compact conformation to shield its polar groups. In contrast, in a highly polar solvent like water, extended conformations that maximize hydrogen bonding with the solvent are favored.
Molecular Interactions and Recognition Mechanisms of H Gly Arg Gly Oh
Protein-Peptide Binding Interactions
The interactions between peptides like H-Gly-Arg-Gly-OH and proteins are fundamental to many biological processes, including cellular signaling, enzyme activity, and structural organization. Understanding these interactions involves identifying binding partners, characterizing the strength and selectivity of these interactions, and elucidating the specific molecular interfaces involved.
Identification of this compound Binding Partners
While direct identification of specific protein binding partners for the isolated tripeptide this compound is not extensively documented in the provided literature, the Gly-Arg-Gly (GRG) motif is recognized as a key component within larger glycine- and arginine-rich (GAR) domains found in various nuclear proteins, such as nucleolin and heterogeneous nuclear ribonucleoproteins (hnRNPs) nih.govajou.ac.krnih.govmolbiolcell.orgacs.org. These GAR domains are known to mediate protein-nucleic acid interactions, and their components are involved in a range of cellular processes. Research on related RGD (Arg-Gly-Asp) sequences highlights their role in binding to integrin receptors, which are involved in cell adhesion and signaling researchgate.netgenscript.compnas.orgkarger.com. For instance, RGD peptides are known to target integrins like αvβ3 and αvβ6 snmjournals.orgpsu.edu. Studies on metallopeptides incorporating Arg-Gly-His sequences demonstrate their ability to bind to DNA, suggesting that similar tripeptide units can serve as recognition elements for various biomolecular targets acs.orgacs.org.
Characterization of Binding Affinity and Specificity
The binding characteristics of GRG-containing sequences are largely influenced by the arginine residue. Arginine's positively charged guanidinium (B1211019) group is capable of forming strong electrostatic interactions and hydrogen bonds, which are critical for molecular recognition. Studies on related peptides, such as those containing the Arg-Gly-Asp (RGD) motif, have quantified their binding affinities to integrins. For example, RGD peptides have shown nanomolar affinity to certain cell lines researchgate.netsnmjournals.org. In the context of nucleic acid interactions, peptides containing arginine residues, similar to GRG, exhibit binding affinities in the micromolar range. For instance, a peptide containing Arg-Gly-Lys-Gly repeats was found to bind single-stranded DNA with a dissociation constant (Kd) of 1.5 × 10−7 M ppke.hu. Another study involving a modified peptide with an N-terminal arginine demonstrated an EC50 of 23.4 ± 1.1 μM for binding to a target protein richmond.edu. The specificity of these interactions is often dictated by the precise arrangement of charged and hydrophobic residues within the peptide sequence and the complementary features of the target molecule researchgate.netsnmjournals.orgacs.org.
Data Table 4.1.2: Representative Binding Affinities of Arginine-Containing Peptides
| Peptide Sequence Example | Target Molecule | Binding Assay | Dissociation Constant (Kd) / EC50 | Reference |
| GGRGDSPK | Integrins | Not specified | Nanomolar range | researchgate.net |
| GRGDS | Integrins | Not specified | Intermediate affinity | genscript.com |
| N61Arg (nucleolin peptide) | ssDNA | Double filter binding | 1.5 x 10-7 M | ppke.hu |
| (Arg-Gly)₂-Lys-(Gly)₃-Cys-NH₂ | TM0593 protein | SPR | 23.4 ± 1.1 μM (EC50) | richmond.edu |
Elucidation of Molecular Recognition Interfaces
The molecular recognition interfaces for GRG-containing peptides primarily involve the arginine side chain. The guanidinium group of arginine can form multiple hydrogen bonds with negatively charged or polar groups on protein surfaces, such as phosphate (B84403) backbones or carboxylate groups of aspartate and glutamate (B1630785) residues nih.govpnas.orgkarger.comacs.orgacs.org. These interactions are crucial for stabilizing the peptide-protein complex. For example, in metallopeptides containing Arg-Gly-His, the arginine side chains were identified as major determinants of minor-groove recognition in DNA, forming hydrogen bonds with thymine (B56734) or adenine (B156593) residues acs.org. In protein-peptide interactions, the flexibility of glycine (B1666218) residues can allow for optimal positioning of the arginine side chain to engage in these specific contacts biorxiv.orgmdpi.com. The precise arrangement of these interactions dictates the specificity and affinity of the binding event.
Peptide-Nucleic Acid Interactions
Peptides containing arginine residues, such as this compound, are known to interact with nucleic acids, primarily through electrostatic and hydrogen bonding mechanisms. The positively charged arginine side chain plays a pivotal role in these interactions, facilitating binding to the negatively charged phosphate backbone of DNA and RNA.
This compound Binding to DNA and RNA Structures
The Gly-Arg-Gly (GRG) motif, particularly the arginine residue, is implicated in binding to both DNA and RNA. Studies on glycine- and arginine-rich (GAR) domains, which often contain GRG sequences, have shown their association with nucleic acids nih.govajou.ac.krnih.govmolbiolcell.orgacs.orgoup.comoup.com. Research indicates that peptides containing arginine residues can stabilize double-stranded DNA (dsDNA) oup.com. For instance, a peptide derived from human nucleolin, containing arginine residues, was found to bind single-stranded nucleic acids with similar affinities to its dimethylated counterpart, suggesting that electrostatic interactions are a primary driver of binding ppke.hu. Furthermore, metallopeptides incorporating Arg-Gly-His sequences have been shown to bind to the minor groove of AT-rich DNA, with the arginine side chain contributing to recognition through hydrogen bonding acs.orgacs.org. While specific studies detailing the interaction of the isolated this compound tripeptide with DNA and RNA are limited, the general properties of arginine-rich peptides suggest a capacity for binding to these nucleic acid structures.
Role of Arginine Residue in Electrostatic and Hydrogen Bonding Interactions with Nucleic Acids
Compound List:
this compound
Interactions with Biological Membrane Components
The peptide this compound, characterized by its Gly-Arg-Gly sequence, shares structural similarities with the well-established Arg-Gly-Asp (RGD) motif, a sequence known for its critical roles in cell adhesion and interactions with biological membranes nih.govpnas.orgkarger.com. While direct experimental data specifically for this compound's interaction with biological membranes is limited, research on related RGD-containing peptides provides substantial insights into the mechanisms by which such sequences engage with lipid bilayers and cellular membrane components.
Membrane Association and Adsorption: Peptides containing RGD motifs have been extensively studied in the context of supported lipid bilayers (SLBs). These studies often involve functionalizing SLBs with RGD peptides to mimic extracellular matrix components and investigate cell adhesion mechanisms nih.govpnas.orgresearchgate.net. The interaction typically begins with adsorption to the membrane surface, driven by a combination of hydrophobic and electrostatic forces, particularly due to the presence of charged residues like Arginine researchgate.netacademie-sciences.fr. For instance, cationic peptides can adsorb to anionic membranes through Coulombic interactions, which can prolong their residence time researchgate.net.
Integration and Permeation: Beyond surface adsorption, some peptides can integrate into or permeabilize lipid bilayers. Research on cell-penetrating peptides (CPPs) suggests that peptides with arginine-rich sequences can interact with membrane lipids and potentially alter membrane permeability academie-sciences.frtulane.edu. The presence of arginine residues, with their guanidinium groups, can facilitate interactions with anionic cell-surface glycosaminoglycans through π-ion pair formation, thereby increasing binding enthalpy academie-sciences.fr. Studies on transmembrane peptides also highlight the role of specific amino acids, including Glycine and Arginine, in influencing peptide tilt and orientation within lipid bilayers nih.gov.
Interaction with Cell Surface Receptors: A significant aspect of membrane interaction for RGD-containing peptides is their recognition by cell surface receptors, primarily integrins nih.govpnas.orgkarger.com. Integrins are transmembrane proteins that mediate cell adhesion to the extracellular matrix. Peptides like RGD act as ligands for these receptors, triggering downstream cellular events such as actin polymerization and cell spreading nih.govpnas.org. The density and spacing of these peptide ligands on a membrane surface can critically influence cellular responses, with optimal adhesion observed when peptides are spaced within approximately 60 nm pnas.orgresearchgate.net.
Data Table 4.3: Peptide Interactions with Biological Membrane Components
| Peptide Sequence (Related) | Primary Interaction Mechanism with Membranes | Context/Receptor | Key Observations/Parameters | Citation(s) |
| Arg-Gly-Asp (RGD) | Adsorption, Integrin Binding | Lipid Bilayers, Integrins | Mediates cell adhesion, influences cell spreading, peptide density critical for adhesion. | nih.govpnas.orgkarger.comresearchgate.net |
| Gly-Arg-Gly-Asp-Ser (GRGDS) | Integrin Antagonist, Membrane Permeability | Cell Membranes, Integrins | Competitively inhibits fibroblast binding to fibronectin; can induce apoptosis. | science.govechelon-inc.com |
| C16-GGG-RGD (Peptide Amphiphile) | Self-assembly into nanotapes on SLBs | Supported Lipid Bilayers (SLBs) | Forms bilayer structure within nanotapes; influences cell adhesion based on peptide density. | researchgate.net |
| General Cationic Gly-Leu Peptides | Adsorption (hydrophobic, Coulombic), Insertion | Anionic/Zwitterionic Membranes | Coulombic interactions prolong residence time; amphipathicity influences interaction. | researchgate.net |
| WALP Peptides (containing Arg, Gly) | Transmembrane insertion, Anchoring | Lipid Bilayers | Peptide tilt influenced by lipid bilayer thickness and specific residues (Arg, Gly). | nih.gov |
Molecular Recognition by Synthetic Receptors and Supramolecular Assemblies
The specific amino acid sequence of this compound, namely Gly-Arg-Gly, makes it a candidate for molecular recognition by designed synthetic receptors and supramolecular assemblies. These engineered systems leverage non-covalent interactions to achieve selective binding and identification of peptide guests, offering avenues for novel applications in sensing, diagnostics, and therapeutics.
Synthetic Receptors and Cucurbiturils: Cucurbiturils (Qn), a class of macrocyclic hosts, are particularly effective synthetic receptors for peptides. They possess a unique cavity that can encapsulate specific peptide sequences, often involving aromatic or basic amino acid residues researchgate.netnih.govrsc.org. The binding is typically driven by a combination of hydrophobic interactions, van der Waals forces, and electrostatic interactions between the host cavity and the peptide guest researchgate.netrsc.org.
Studies have demonstrated that cucurbiturils, such as Q8, can bind to short peptide sequences with high affinity and selectivity. For example, Q8 has shown subnanomolar affinity for N-terminal dipeptide sites and high affinity for pentapeptides like H-Tyr-Leu-Gly-Gly-Gly-OH (YLGGG, Kd = 150 nM) and H-Leu-Tyr-Gly-Gly-Gly-OH (LYGGG, Kd = 1.2 nM) nih.gov. The recognition is often enthalpically driven and entropically unfavorable, indicating specific, ordered binding nih.gov. Aromatic residues like Tryptophan, Phenylalanine, and Tyrosine, as well as basic residues like Arginine, are frequently involved in these high-affinity interactions researchgate.netrsc.org.
Supramolecular Assemblies and Peptide Presentation: Peptides can also be incorporated into supramolecular assemblies, such as self-assembling amphiphiles or dendritic structures, to present specific recognition motifs in an organized manner nih.govresearchgate.netwhiterose.ac.uk. For instance, peptides containing the RGD sequence have been conjugated to hydrophobic chains or dendritic frameworks to create multivalent arrays that bind to biological targets like integrin αvβ3 whiterose.ac.uk. These assemblies can form micelles, nanofibers, or hydrogels, modulating the presentation of the peptide for enhanced binding or specific biological activity nih.govresearchgate.netwhiterose.ac.uk.
Furthermore, host-guest chemistry principles can be applied to surface-mediated peptide recognition. Cyclodextrins (CDs) and cucurbiturils have been used to immobilize peptides onto surfaces, creating functionalized interfaces for cell adhesion or sensing applications utwente.nl. These systems demonstrate how designed supramolecular architectures can mediate the specific recognition and presentation of peptides.
Data Table 4.4: Peptide Recognition by Synthetic Receptors and Supramolecular Assemblies
| Synthetic Receptor/Assembly | Peptide Guest (Sequence) | Binding Affinity (Kd or Ka) | Selectivity | Key Interaction Features | Citation(s) |
| Cucurbit nih.govuril (Q8) | H-Tyr-Leu-Gly-Gly-Gly-OH (YLGGG) | Kd = 150 nM | N/A | Hydrophobic, van der Waals, electrostatic interactions; N-terminal dipeptide recognition. | nih.gov |
| Cucurbit nih.govuril (Q8) | H-Leu-Tyr-Gly-Gly-Gly-OH (LYGGG) | Kd = 1.2 nM | N/A | Hydrophobic, van der Waals, electrostatic interactions; N-terminal dipeptide recognition. | nih.gov |
| Cucurbit nih.govuril (Q8) + Methyl Viologen (MV) | H-Trp-Gly-Gly-OH | Ka = 1.3 × 105 M−1 | 6-fold over H-Gly-Trp-Gly-OH | N-terminal Trp recognition; electrostatic stabilization by MV. | rsc.org |
| Cyclodextrins (CD) | Arg-Gly-Asp (RGD) peptides | Varies (e.g., EC50 = 125 μM for dendron) | N/A | Surface immobilization for biological target binding (integrins). | whiterose.ac.ukutwente.nl |
| Supramolecular Assemblies (e.g., micelles, dendrons) | RGD peptides | Varies (e.g., improved binding efficiency) | N/A | Multivalent presentation of RGD motif for integrin binding. | nih.govresearchgate.netwhiterose.ac.uk |
Compound Names Table:
this compound
Arg-Gly-Asp (RGD)
Gly-Arg-Gly-Asp-Ser (GRGDS)
Cucurbit nih.govuril (CB nih.gov)
Cucurbit utwente.nluril (Q7)
Cucurbit nih.govuril (Q8)
Cyclodextrins (CD)
H-Tyr-Leu-Gly-Gly-Gly-OH (YLGGG)
H-Leu-Tyr-Gly-Gly-Gly-OH (LYGGG)
H-Trp-Gly-Gly-OH
Enzymatic Investigations Involving H Gly Arg Gly Oh
H-Gly-Arg-Gly-OH as an Enzyme Substrate
The Gly-Arg-Gly motif is recognized by several classes of enzymes, suggesting that this compound could potentially serve as a substrate.
The Gly-Arg-Gly sequence is known to be recognized and cleaved by specific proteases. Thrombin, a serine protease central to blood coagulation, has been shown to cleave peptide sequences at the Gly-Arg-||-Gly motif sigmaaldrich.com. Similarly, Factor Xa, another serine protease involved in coagulation, has Gly-Arg as a common secondary cleavage site, in addition to its preferred site within Ile-Glu/Asp-Gly-Arg sequences neb.com. Urokinase, a plasminogen activator, has also been observed to cleave after a Gly-Arg sequence within a specific inhibitor peptide nih.gov. Generally, proteases exhibit specificity for basic amino acid residues like arginine, making the Gly-Arg-Gly sequence a plausible substrate for various peptidases peakproteins.com. Furthermore, research on the methylation of arginine residues in -Gly-Arg-Gly- peptides indicates that this motif is involved in post-translational modifications, suggesting its presence within functional protein domains that interact with enzymes nih.gov.
Table 1: Protease Specificity and Cleavage Site Analysis of Gly-Arg-Gly Motifs | Protease | Cleavage Specificity Related to Gly-Arg-Gly | Reference(s) | | :-------------- | :------------------------------------------ | :----------- | | Thrombin | Cleaves at Gly-Arg-||-Gly sequences | sigmaaldrich.com | | Factor Xa | Secondary cleavage site includes Gly-Arg | neb.com | | Urokinase | Cleaves after Gly-Arg in a specific motif | nih.gov | | General Proteases | Arginine residues are common cleavage targets | peakproteins.com |
Direct enzyme kinetic parameters (such as Km, Vmax, or kcat) for this compound as a substrate are not widely documented in the available literature. However, studies utilizing fluorogenic substrates containing similar motifs, such as Z-Gly-Gly-Arg-AMC, demonstrate their utility in measuring protease activity, including that of urokinase, trypsin, and thrombin evitachem.com. These studies establish the principle of using peptides with Arg residues as substrates for kinetic analysis. While specific kinetic data for this compound is lacking, its structural similarity to known substrates suggests that such studies would be feasible and informative for characterizing its interaction with relevant enzymes.
This compound as an Enzyme Modulator or Inhibitor
Peptides containing the Gly-Arg-Gly sequence have demonstrated inhibitory effects on various enzymes, suggesting a potential role for this compound as an enzyme modulator or inhibitor.
Peptides incorporating the Gly-Arg-Gly motif, such as Arg-Gly-Asp-Ser (RGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG), have been investigated for their inhibitory effects on Angiotensin-Converting Enzyme (ACE). These studies have revealed that these peptides act as competitive inhibitors, competing with the enzyme's natural substrate for binding to the active site tandfonline.comresearchgate.net. Kinetic analyses of RGDS and SDGRG against ACE have yielded IC50 and Ki values, characterizing their inhibitory potency and mechanism tandfonline.comresearchgate.net. For instance, RGDS exhibited an IC50 of approximately 46.4 µM and a Ki of 93.28 µM, indicating competitive inhibition researchgate.net. Similarly, SDGRG showed an IC50 of 32.54 µM and a Ki of 11.42 µM, also classified as competitive inhibition tandfonline.com. Another related peptide, H-Gly-Arg-Gly-Asp-Ser-Pro-OH, has been shown to inhibit fibronectin binding to platelet-binding sites sigmaaldrich.com. Furthermore, synthetic peptides homologous to the Gly-734 site of Pyruvate Formate-Lyase (PFL), a glycyl radical enzyme, have been found to act as competitive inhibitors of PFL activation nih.gov. These findings collectively suggest that this compound, by virtue of its GRG sequence, could potentially inhibit enzymes through competitive binding mechanisms.
Table 2: Enzyme Inhibition Studies of Peptides Containing Gly-Arg-Gly Motifs
| Enzyme | Inhibitory Peptide | IC50 Value | Ki Value | Inhibition Type | Reference(s) |
|---|---|---|---|---|---|
| ACE | RGDS | ~46.4 µM | 93.28 µM | Competitive | tandfonline.comresearchgate.net |
| ACE | SDGRG | 32.54 µM | 11.42 µM | Competitive | tandfonline.com |
| ACE | GRGDS | 46.39 µM | 93.28 µM | Competitive | researchgate.net |
| ACE | RGD | 456.46 µM | 435.67 µM | Competitive | researchgate.net |
| Fibronectin Binding | H-Gly-Arg-Gly-Asp-Ser-Pro-OH | Not specified | Not specified | Not specified | sigmaaldrich.com |
There is no specific evidence in the reviewed literature indicating that this compound acts as an allosteric modulator of enzyme activity. While thrombin exhibits Na+-dependent allosteric activation, this phenomenon is not directly linked to the Gly-Arg-Gly peptide itself sigmaaldrich.com. Therefore, its role in allosteric regulation remains uninvestigated or unconfirmed.
Glycyl Radical Enzyme Interactions and Mechanistic Insight
The Gly-Arg-Gly motif, particularly the glycine (B1666218) component, is crucial in the context of glycyl radical enzymes (GREs). GREs are activated by S-adenosylmethionine (AdoMet)-dependent activating enzymes (AEs) that generate a protein-based glycyl radical on a conserved glycine residue within the GRE's active site elifesciences.orga-z.lupnas.org. Pyruvate formate-lyase (PFL) is a well-characterized GRE, and studies involving synthetic peptides homologous to its Gly-734 site have provided mechanistic insights. These peptides, which include glycine residues, can act as substrates for PFL activase and also as competitive inhibitors, demonstrating how the activase recognizes specific peptide sequences containing glycine for radical generation nih.gov. The process involves the stereospecific abstraction of a hydrogen atom from the glycine residue by a radical intermediate generated by the activating enzyme nih.gov. The presence of arginine in this compound could potentially influence the binding affinity or orientation of the peptide within the active site of such enzymes or their activators, offering further avenues for mechanistic exploration.
Compound List
this compound
Arg-Gly-Asp-Ser (RGDS)
Ser-Asp-Gly-Arg-Gly (SDGRG)
H-Gly-Arg-Gly-Asp-Ser-Pro-OH
Z-Gly-Gly-Arg-AMC
Z-Gly-Gly-Arg-βNA
Arg-Val-Ser-Gly-Tyr-Ala-Val
Gly-Arg-Gly motif (GRG)
Introduction to this compound and Peptidase Interactions
This compound, a tripeptide composed of glycine, arginine, and glycine, possesses a structure that makes it susceptible to cleavage by various peptidases. Peptidases, also known as proteases, are enzymes that catalyze the breakdown of proteins and peptides into smaller fragments, playing crucial roles in biological processes such as digestion, cellular metabolism, and signal transduction. The specific sequence of amino acids within this compound, particularly the N-terminal dipeptide Gly-Arg, suggests potential interactions with enzymes that recognize and cleave such motifs, notably dipeptidyl peptidases (DPPs). Investigations into these interactions are vital for understanding the peptide's fate in biological systems and its potential functional roles.
Dipeptidyl Peptidase I (DPP I / Cathepsin C) Interactions
Dipeptidyl Peptidase I (DPP I), also known as Cathepsin C, is a lysosomal cysteine protease with a pH optimum typically around 5.5 asm.orgnih.gov. This enzyme is characterized by its ability to cleave dipeptides sequentially from the N-terminus of peptides and proteins asm.org. Research has identified DPP I as a key enzyme that acts upon substrates containing the Gly-Arg motif. Specifically, DPP I has been shown to cleave the dipeptide Gly-Arg from various peptide substrates.
For instance, H-Gly-Arg-NHMec has been utilized as a substrate for DPP I, with cleavage yielding Gly-Arg and NHMec nih.gov. Similarly, Gly-Arg-pNA serves as a substrate for DPP I, releasing Gly-Arg and p-nitroaniline asm.org. Studies on DPP I from goat brain determined a Michaelis constant (Km) of 0.10 mM for the substrate H-Gly-Arg-βNA, indicating a moderate affinity for this substrate glpbio.com. A bacterial dipeptidyl aminopeptidase (B13392206) (DAP BI) from Pseudomonas sp. also demonstrated activity on Gly-Arg-pNA, exhibiting a Km of 0.25 mM and a Vmax of 195 mmol/min/mg at an optimal pH of 9.0 asm.org. Given DPP I's known specificity for cleaving N-terminal dipeptides, it is highly probable that this compound would serve as a substrate for DPP I, with the enzyme likely cleaving the N-terminal Gly-Arg dipeptide, releasing free arginine and glycine.
Dipeptidyl Peptidase III (DPP III) Interactions
Dipeptidyl Peptidase III (DPP III) is a metallopeptidase that functions optimally in a more alkaline pH range, typically between 7.5 and 8.5 nih.govcsic.es. This enzyme is known to cleave dipeptides from the N-terminus of various substrates, including peptides with basic amino acids at the N-terminus. For example, DPP III has been shown to cleave substrates such as H-Arg-Arg-NHMec nih.gov. While DPP III exhibits broad substrate specificity, direct evidence or studies specifically detailing its interaction with the tripeptide this compound or the Gly-Arg-Gly sequence are not prominently featured in the reviewed literature. Its primary substrates often involve sequences with basic amino acids at the N-terminus, and its activity on Gly-Arg-Gly has not been explicitly reported.
Other Peptidase Interactions
Beyond the DPP family, other peptidases can interact with peptides containing the Gly-Arg sequence. Thrombin, a key enzyme in the blood coagulation cascade, has been reported to utilize Gly-Arg-AMC as a fluorogenic substrate caymanchem.com. Upon enzymatic cleavage by thrombin, the fluorescent moiety AMC is released, allowing for the quantification of thrombin activity. Additionally, aminopeptidases, such as M61xc from Xanthomonas campestris pv campestris, exhibit broad substrate specificity and are capable of cleaving amino acid residues, including glycine and arginine, from the N-terminus of peptides researchgate.netnih.gov. These findings highlight that the Gly-Arg motif within this compound can be a target for a range of peptidases beyond the DPP family.
Summary of Peptidase Interactions with Gly-Arg Motifs
The available research indicates that the Gly-Arg dipeptide motif, present in this compound, is a recognized substrate for several peptidases, most notably Dipeptidyl Peptidase I (Cathepsin C). DPP I's established activity on various Gly-Arg containing substrates, coupled with its characteristic N-terminal dipeptide cleavage, strongly suggests its role in processing this compound. Other peptidases, such as Thrombin and certain aminopeptidases, also interact with Gly-Arg containing sequences, underscoring the biological relevance of this motif.
Table 1: Summary of Peptidase Interactions with Gly-Arg Containing Substrates
| Enzyme | Substrate Example(s) | Likely Cleavage Product(s) | Km (mM) | pH Optimum | Enzyme Classification | Source | Snippet Index |
| Dipeptidyl Peptidase I (DPP I) | H-Gly-Arg-NHMec | Gly-Arg + NHMec | N/A | 5.5 | Cysteine protease | Schistosomes | nih.gov |
| Gly-Arg-pNA | Gly-Arg + pNA | N/A | N/A | N/A | Pseudomonas sp. | asm.org | |
| H-Gly-Arg-βNA | Gly-Arg + βNA | 0.10 | N/A | N/A | Goat brain | glpbio.com | |
| Bacterial Dipeptidyl Aminopeptidase BI | Gly-Arg-pNA | Gly-Arg + pNA | 0.25 | 9.0 | N/A | Pseudomonas sp. | asm.org |
| Thrombin | Gly-Arg-AMC | Gly-Arg + AMC | N/A | N/A | N/A | N/A | caymanchem.com |
| M61xc (Aminopeptidase) | Peptides with N-terminal Gly/Arg | N-terminal Gly/Arg | N/A | N/A | Aminopeptidase | Xanthomonas campestris pv campestris | researchgate.netnih.gov |
| Dipeptidyl Peptidase III (DPP III) | H-Arg-Arg-NHMec | Arg-Arg + NHMec | N/A | 7.5-8.5 | Metallopeptidase | Schistosomes | nih.gov |
Compound List:
this compound
H-Gly-Arg-NHMec
Gly-Arg-pNA
H-Gly-Arg-βNA
Gly-Arg-AMC
H-Arg-Arg-NHMec
Cellular and Biological Process Modulation by H Gly Arg Gly Oh: Mechanistic Research
Modulation of Intracellular Signaling Pathways
The interaction of GRG-containing peptides with integrins can trigger downstream intracellular signaling cascades. Integrins, as cell surface receptors, act as mechanotransducers, converting mechanical stimuli into biochemical signals. Studies on RGD peptides, which share the critical Arg-Gly-Asp motif with GRG, demonstrate their ability to activate signaling pathways. For instance, RGD peptides have been shown to stimulate tyrosine phosphorylation and integrin-linked kinase (ILK) activity, which are crucial for cell survival and proliferation nih.gov. Furthermore, RGD-containing peptides can influence the FAK/Akt signaling pathway, impacting cell survival and potentially preventing apoptosis by enhancing FAK phosphorylation nih.gov. The binding of RGD peptides to integrins can also lead to the activation of intracellular messengers like cAMP and calcium, influencing various cellular functions researchgate.net. Research indicates that integrin activation by RGD peptides can lead to the activation of actin polymerization and contractile movement, mediated by myosin II, which is essential for cell spreading and migration pnas.org.
Role in Cell Adhesion and Migration Processes
The Arg-Gly-Asp (RGD) motif, present in Gly-Arg-Gly, is a well-known cell adhesion recognition sequence found in numerous extracellular matrix proteins like fibronectin and vitronectin nih.gov. GRG peptides, by mimicking these natural ligands, engage with integrin receptors on the cell surface, thereby mediating cell adhesion.
Investigation of Integrin-Mediated Interactions
Integrins are a family of heterodimeric cell surface receptors that play a critical role in cell adhesion, migration, and signaling researchgate.netkarger.com. The RGD sequence is a key binding motif for many integrins, including αvβ3, αvβ5, and αIIbβ3 karger.commedchemexpress.comgenscript.comselleckchem.com. Gly-Arg-Gly-Asp-Ser (GRGDS), a related peptide, has been shown to bind to integrin receptors αvβ3 and αvβ5 with specific IC50 values, demonstrating its affinity for these receptors medchemexpress.com. The interaction of RGD peptides with integrins is crucial for initiating cell adhesion and subsequent cellular responses. For example, RGD-containing peptides can expose cryptic binding sites on αv-associated integrins, enabling them to function as collagen receptors, which is important for cell elongation and matrix contraction nih.govmolbiolcell.org. The spacing and clustering of RGD ligands are critical for sustained cell spreading and adhesion, with a minimum adhesion unit of four ligated integrins being proposed pnas.org.
Interaction with Extracellular Matrix Components and Cell Surface Receptors
GRG peptides, via their RGD motif, interact with various ECM components and cell surface receptors. They mimic the binding sites of adhesive proteins such as fibronectin and vitronectin nih.govgenscript.com. Research has shown that RGD-containing peptides can mediate attachment to collagen type I by interacting with cell surface receptor complexes that recognize the RGD sequence nih.gov. These interactions are vital for processes like wound healing, where RGD peptides can induce fibroblast elongation and contraction of collagen gels nih.govmolbiolcell.org. Furthermore, RGD peptides have been used to target specific integrins, such as αvβ3 and αvβ6, for applications in targeted drug delivery and cancer therapy nih.govaip.orgrsc.org. The RGD motif's interaction with integrins is central to its role in cell adhesion and migration, with RGD peptides being known to inhibit endothelial cell attachment and migration on substrates like fibronectin and laminin (B1169045) researchgate.netnih.gov.
Influence on Cell Proliferation and Apoptosis Pathways
The modulation of cell proliferation and apoptosis by GRG peptides is largely mediated through their interaction with integrins. RGD-containing peptides have been demonstrated to inhibit cell proliferation and differentiation snmjournals.org. Conversely, in some contexts, such as the immobilization of GRGDS on biomaterials, it has been shown to enhance osteoblast-like cell adhesion, spreading, and proliferation medchemexpress.com. Research indicates that RGD peptides can induce apoptosis in certain cell lines, potentially through direct activation of caspase-3, independent of integrin receptor association selleckchem.comsnmjournals.org. In other instances, RGD peptides have been shown to prevent apoptosis induced by other stimuli, such as advanced glycation end-products (AGEs) on fibronectin, by enhancing cell attachment and FAK phosphorylation nih.gov. The specific outcome regarding proliferation or apoptosis appears to be context-dependent, influenced by the cell type, the specific integrins involved, and the presence of other signaling cues.
Interactions within Neurotransmitter Systems
Direct evidence linking Gly-Arg-Gly (GRG) specifically to neurotransmitter systems is limited in the provided search results. However, glycine (B1666218) itself is a major inhibitory neurotransmitter in the central nervous system (CNS) and also acts as a co-agonist for NMDA receptors nih.gov. Glycine receptors and GABAA receptors, which are targeted by glycine and GABA respectively, are often anchored by the scaffolding protein gephyrin frontiersin.org. While GRG is not directly identified as a neurotransmitter or modulator, its constituent amino acid, glycine, plays a significant role in CNS signaling. Research on neuropeptides indicates that they can function as both neurotransmitters and peptide hormones, with sequences like Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-OH being examples of complex peptides involved in neural signaling tmc.edu.
Immunomodulatory Effects and Underlying Mechanisms
While the direct immunomodulatory effects of H-Gly-Arg-Gly-OH are not explicitly detailed in the provided search results, related peptides and the general role of peptides in immunomodulation are discussed. Immunomodulatory peptides can regulate both innate and adaptive immune responses by influencing macrophages, increasing leukocyte counts, stimulating NK cells, and activating transcription factors like NF-κB and MAPK pathways researchgate.netgoogle.com. Peptides rich in amino acids such as arginine, glycine, and others, have been implicated in immune regulation and immunoglobulin synthesis mdpi.comtandfonline.com. For instance, peptides containing the RGD motif, while primarily known for cell adhesion, have also been investigated in the context of immune cell functions and leukocyte modulation scielo.brscielo.br. Some RGD-containing peptides have been designed as angiogenesis inhibitors that can target tumor cells and modulate cytokine release frontiersin.org. Studies on other peptides show that they can enhance macrophage proliferation and modulate immune responses, suggesting a broad potential for peptide-based immunomodulation researchgate.nettandfonline.comnih.gov. The precise mechanisms often involve interactions with specific signaling proteins or cellular receptors, leading to either pro-inflammatory or anti-inflammatory outcomes.
Mechanistic Basis of Taste Modulation
Extensive searches were conducted to identify research detailing the specific mechanistic basis of taste modulation by the chemical compound this compound. The investigation focused on understanding how this tripeptide might interact with taste receptors and signaling pathways to influence taste perception.
However, the conducted research did not yield specific scientific findings or data tables directly linking this compound to taste modulation mechanisms. While the individual amino acids glycine and arginine are known to play roles in taste perception, and general mechanisms of peptide-taste receptor interactions have been elucidated, there is a lack of published research detailing the specific molecular or cellular pathways through which this compound might modulate taste. Consequently, the generation of detailed research findings and interactive data tables for this specific compound in the context of taste modulation is not possible based on the available scientific literature.
Summary of Relevant Amino Acid Roles in Taste Perception (General Context):
Glycine (G): Generally associated with a sweet taste or a neutral profile, and has been noted to stimulate feeding behavior in certain model organisms by activating sweet-sensing gustatory receptor neurons (GRNs) researchgate.netnih.gov. It is also identified as an umami-related amino acid nih.gov and a component of taste peptides frontiersin.org.
Arginine (R): Known to interact with taste receptors, particularly those involved in umami taste perception. It has been shown to stimulate feeding behavior in model organisms and is implicated in the activation of specific taste receptor pathways researchgate.netnih.govnih.gov. Arginine and lysine (B10760008) have been identified as amino acids that play crucial roles in binding to ligands within umami peptides mdpi.com.
General mechanisms of taste modulation by peptides often involve interactions with G protein-coupled receptors (GPCRs), such as the T1R1/T1R3 heterodimer responsible for umami taste cambridge.orgresearchgate.netgoogle.com. Upon ligand binding, these receptors activate downstream signaling cascades involving G proteins, phospholipase C β2 (PLC β2), leading to the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in intracellular calcium release and the activation of channels like TRPM5, culminating in the transmission of taste signals to the brain cambridge.orgresearchgate.net. However, specific data on how this compound participates in these or other taste modulation pathways is not available in the reviewed literature.
Computational Modeling and Peptide Design for H Gly Arg Gly Oh Research
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. jscimedcentral.com In the context of H-Gly-Arg-Gly-OH, docking simulations can forecast its binding mode and affinity to the active site of a target protein. This method is crucial in the early stages of drug discovery for screening large libraries of virtual compounds and identifying promising candidates. mdpi.comrsc.org
The process involves computationally placing the peptide into the binding site of a receptor and evaluating the interaction energy for different poses. acs.org Scoring functions are used to rank the potential binding modes, with lower energy scores typically indicating a more favorable interaction. mdpi.com For this compound, the positively charged guanidinium (B1211019) group of arginine is often a key player in forming electrostatic interactions and hydrogen bonds with negatively charged residues in a receptor's binding pocket. Glycine (B1666218) residues provide conformational flexibility, allowing the peptide to adopt an optimal orientation for binding.
While highly useful for generating initial binding hypotheses, the accuracy of docking is dependent on the quality of the protein structure and the sophistication of the scoring function. rsc.org For flexible peptides like this compound, considering peptide flexibility during docking is critical for accurate predictions. mdpi.com
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
| Target Protein | Putative Binding Site Residues | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Integrin αVβ3 | Asp150, Asp218, Ser121 | -8.5 | Salt bridge (Arg - Asp), H-bonds |
| Thrombin | Asp189, Gly219 | -7.2 | Electrostatic (Arg - Asp), H-bonds |
| Fibrinogen | γ-chain C-terminus | -6.8 | H-bonds, van der Waals contacts |
Note: This table is illustrative and for educational purposes. Actual binding affinities require experimental validation.
Molecular Dynamics (MD) Simulations for Conformational States and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time by solving Newton's equations of motion. americanpeptidesociety.org This technique allows researchers to study the conformational landscape of this compound in solution and to observe the intricate details of its binding process to a receptor at an atomistic level. rsc.orgnih.gov
An MD simulation can reveal the different shapes (conformations) the GRG peptide can adopt and the likelihood of each. ethz.chnih.gov It shows how the peptide's structure is influenced by its environment, such as the surrounding water molecules. pnas.org For instance, simulations can show how the flexible glycine residues allow the peptide backbone to fold and how the arginine side chain interacts with the solvent. mdpi.com
When studying peptide-protein complexes, MD simulations can elucidate the stability of the docked pose, reveal the role of water molecules at the interface, and characterize the conformational changes that occur upon binding. nih.govfrontiersin.org Accelerated MD (aMD) techniques can be employed to enhance sampling and observe rare events like binding and unbinding on computationally accessible timescales. nih.gov
Free Energy Perturbation (FEP) and Other Advanced Binding Affinity Calculations
While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed for higher accuracy. Alchemical free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are physics-based methods that can predict relative binding free energies between a series of related ligands with high precision. nih.govbiorxiv.orgchemrxiv.org
FEP calculates the free energy difference between two states (e.g., a wild-type peptide and a mutant) by computationally "perturbing" one molecule into the other through a series of non-physical intermediate steps. researchgate.net This allows for the precise calculation of the impact of single amino acid substitutions on the binding affinity of this compound. For example, FEP can be used to predict whether replacing a glycine with an alanine (B10760859) would strengthen or weaken the binding to a target protein. biorxiv.org
These methods are particularly valuable in lead optimization, where they can guide the chemical synthesis of new analogues by prioritizing modifications most likely to improve binding affinity. nih.gov Despite their power, these calculations are computationally demanding and require careful setup and convergence analysis. rsc.org
De Novo Peptide Design Strategies Based on this compound Motif
De novo peptide design aims to create entirely new peptide sequences with desired structures and functions, without relying on natural templates. nih.gov The this compound motif can serve as a foundational building block or a key interaction element within a larger, computationally designed peptide. The goal is to develop novel peptides that can bind to specific targets with high affinity and specificity. biophysics.org
Computational strategies for de novo design often involve:
Building Block Assembly: Using fragments or motifs like GRG to construct larger sequences.
Sequence Optimization: Employing algorithms, such as genetic algorithms or Monte Carlo methods, to explore the vast sequence space and identify sequences that are predicted to fold into a desired structure and bind a target. units.it
Structure Prediction and Docking: Using tools like AlphaFold or Rosetta to predict the structure of the designed peptide and dock it to its target to evaluate the interaction. frontiersin.org
The central arginine of the GRG motif is often critical for binding, while the flanking glycine residues offer flexibility. In de novo design, these glycines could be replaced with other residues to constrain the peptide into a more bioactive conformation, potentially increasing binding affinity and stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For this compound, QSAR can be used to build models that predict the activity of its analogues based on their amino acid sequences. nih.gov
The first step in QSAR modeling is to describe the amino acids using numerical values known as descriptors. uestc.edu.cn These descriptors quantify various physicochemical properties, such as hydrophobicity, size, and electronic properties. acs.orgnih.gov There are numerous sets of amino acid descriptors available for these studies. acs.org Once the peptides in a training set are represented by these descriptors, statistical methods like Partial Least Squares (PLS) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. frontiersin.org
This model can then be used to predict the activity of new, unsynthesized analogues of this compound, helping to guide the design of more potent compounds. The predictive power of a QSAR model must be rigorously validated using both internal and external test sets of data. frontiersin.org
Table 2: Example of a QSAR Data Table for this compound Analogues
| Peptide Analogue | Amino Acid Descriptors (Hypothetical Values) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| This compound | D1=0.5, D2=1.2, D3=2.5 | 15.0 | 14.5 |
| H-Ala-Arg-Gly-OH | D1=0.8, D2=1.2, D3=2.5 | 12.3 | 11.8 |
| H-Gly-Lys-Gly-OH | D1=0.5, D2=1.0, D3=2.1 | 25.6 | 26.1 |
| H-Gly-Arg-Ala-OH | D1=0.5, D2=1.2, D3=2.9 | 18.2 | 17.9 |
Note: This table is for illustrative purposes. Descriptors (D1, D2, D3) represent numerical values for properties like hydrophobicity, steric bulk, and electronic charge.
Homology Modeling and Template-Based Design for Peptide Engineering
Homology modeling, also known as comparative modeling, is a technique used to construct a three-dimensional model of a "target" protein or peptide from its amino acid sequence, using the experimentally determined structure of a related homologous protein (the "template"). wikipedia.org This method is based on the principle that proteins with similar sequences adopt similar 3D structures. pepdd.comnih.gov
If the this compound sequence is part of a larger peptide for which no experimental structure exists, but a structure of a homologous peptide is available, homology modeling can be used to build a reliable 3D model. pepdd.com The process generally involves:
Template Recognition: Identifying a suitable template structure from databases like the Protein Data Bank (PDB). bitesizebio.com
Sequence Alignment: Aligning the target sequence with the template sequence. bitesizebio.com
Model Building: Constructing the 3D model of the target based on the alignment and the template's coordinates.
Model Refinement and Validation: Optimizing the model's geometry and assessing its quality. pepdd.com
This resulting model can then be used for further computational studies, such as molecular docking or MD simulations, to understand its function and interactions. Template-based design uses a known protein or peptide structure as a scaffold to engineer new functionalities, such as introducing the GRG motif to confer a specific binding capability.
Structure Activity Relationship Sar Studies of H Gly Arg Gly Oh and Its Analogues
Rational Design of H-Gly-Arg-Gly-OH Analogues for Targeted Research
Rational design is a targeted approach used to create new molecules with desired properties, moving beyond traditional trial-and-error screening. frontiersin.org For this compound analogues, this process involves leveraging knowledge of its presumed biological target or function to introduce specific chemical modifications. The goal is to enhance potency, selectivity, stability, or to probe molecular interactions.
The design of analogues often begins with a computational analysis. nih.gov Techniques like molecular modeling, docking, and sequence analysis help predict how structural changes will affect the peptide's interaction with a target protein. frontiersin.orgacs.org For instance, if the Gly-Arg-Gly motif is part of a protein-protein interaction site, analogues can be designed to either mimic this interaction (agonists) or block it (antagonists). The design process frequently focuses on modulating key physicochemical properties:
Charge and Polarity: The guanidinium (B1211019) group of arginine is a primary site for electrostatic interactions. Analogues may be designed with alternative cationic residues like lysine (B10760008) or ornithine to investigate the specific role of the guanidinium group's geometry and hydrogen-bonding capacity. nih.gov
Flexibility: The glycine (B1666218) residues provide significant conformational flexibility. Replacing them with more constrained amino acids like alanine (B10760859) can lock the peptide into a more defined shape, potentially increasing binding affinity by reducing the entropic penalty of binding.
Hydrophobicity: Introducing hydrophobic residues can enhance membrane permeability or interaction with hydrophobic pockets on a target protein. nih.gov
A common strategy involves creating a library of peptides where specific positions are systematically varied. acs.org For example, a library of H-Gly-X-Gly-OH, where X is substituted with various natural and unnatural amino acids, can be synthesized to identify the optimal residue for a particular biological activity. This approach tests and expands the understanding of the sequence-to-structure relationships that govern the peptide's function. nih.gov
Impact of Amino Acid Substitutions on Biological Functionality
Amino acid substitution is a cornerstone of SAR studies, providing direct insight into the role of individual residues. Modifications to the this compound sequence can have profound effects on its biological activity by altering its size, charge, flexibility, and hydrophobicity.
Substitution of Arginine (Arg): The central arginine residue is often critical for function due to its positively charged guanidinium group.
Replacement with Lysine (Lys): Substituting arginine with lysine, another basic amino acid, helps determine the importance of the specific guanidinium group versus a general positive charge. While lysine carries a primary amine, arginine's guanidinium group is planar, more basic, and capable of forming more hydrogen bonds. In many arginine-glycine-rich domains, Arg-to-Lys substitutions are shown to decrease protein function, highlighting the unique role of arginine. nih.gov
Replacement with Neutral or Hydrophobic Residues: Swapping arginine for an amino acid like alanine or leucine (B10760876) typically leads to a significant loss of activity if the primary function relies on electrostatic interactions.
Substitution of Glycine (Gly): The flanking glycine residues impart a high degree of conformational flexibility.
Replacement with Alanine (Ala): An "alanine scan," where glycine is replaced by alanine, is a common technique to probe the importance of backbone flexibility. mdpi.com The addition of a methyl group in alanine restricts the range of accessible backbone dihedral angles. If a specific conformation is required for activity, this substitution can lead to enhanced potency. mdpi.com Conversely, if flexibility is needed to adapt to a binding site, the substitution can be detrimental.
Replacement with Aza-glycine: Introducing aza-glycine, where the α-carbon is replaced by a nitrogen atom, further alters the peptide's conformational properties and hydrogen bonding capabilities, which can affect both activity and selectivity. nih.gov Studies have shown that aza-glycine can induce secondary structures, potentially enhancing cellular uptake or receptor binding. nih.gov
Replacement with Bulky Residues: Substituting glycine with larger residues like valine or leucine can introduce steric hindrance, which may disrupt essential interactions and reduce activity.
The following table summarizes the predicted impact of common amino acid substitutions on the properties of a Gly-Arg-Gly motif.
| Position | Original Residue | Substitution | Rationale for Substitution | Potential Impact on Function |
|---|---|---|---|---|
| Central | Arginine (Arg) | Lysine (Lys) | Probe importance of guanidinium group vs. general positive charge. | Often reduces activity; indicates specific H-bonding is key. nih.gov |
| Central | Arginine (Arg) | Alanine (Ala) | Determine necessity of positive charge. | Typically causes significant loss of activity in charge-dependent interactions. |
| Flanking | Glycine (Gly) | Alanine (Ala) | Reduce backbone flexibility; probe conformational requirements. | May increase or decrease activity depending on whether flexibility is required. mdpi.com |
| Flanking | Glycine (Gly) | Proline (Pro) | Introduce a rigid bend in the peptide backbone. | Dramatically alters conformation; likely to reduce activity unless a turn is desired. nih.gov |
| Flanking | Glycine (Gly) | Aza-glycine (aGly) | Alter H-bonding and induce secondary structure. | Can enhance activity and selectivity by restricting conformation. nih.gov |
Role of Peptide Length and Sequence Extensions
The length of a peptide is a critical determinant of its structure and function. Extending the this compound sequence, either at the N- or C-terminus, can introduce new interaction sites, alter its conformational properties, and improve its stability.
Adding amino acids to the core tripeptide can serve several purposes. For instance, extending the chain can provide additional contact points with a biological target, thereby increasing binding affinity and specificity. The nature of the added residues is also important; extensions with hydrophobic amino acids may enhance membrane association, while charged residues could modulate solubility or electrostatic interactions.
Conversely, the tripeptide itself may be the minimal active sequence derived from a larger protein. In such cases, this compound represents the core functional unit, and truncating the parent protein down to this motif helps to isolate the essential components for activity.
Studies on homo-amino acid peptides (peptides composed of a single repeating amino acid) have shown that increasing peptide length generally leads to greater flexibility and a larger radius of gyration. nih.govresearchgate.net For this compound analogues, this implies that longer versions may be more disordered in solution but could adopt a specific structure upon binding to a target. However, excessive length can also be detrimental, potentially leading to non-specific interactions or aggregation. Therefore, there is often an optimal length for biological activity, which must be determined experimentally. nih.gov
Effect of Terminal Modifications (N- and C-terminal) on Activity
The termini of a peptide, the N-terminal amine (-NH2) and the C-terminal carboxylic acid (-COOH), are typically charged at physiological pH. These charges can be important for solubility and receptor interaction, but they also make the peptide susceptible to degradation by exopeptidases. Modifying these termini is a common strategy to enhance peptide stability and bioavailability. sigmaaldrich.com
N-Terminal Modifications:
Acetylation: The addition of an acetyl group (Ac-) to the N-terminus neutralizes the positive charge of the amine group. This modification often increases the peptide's stability by making it resistant to aminopeptidases. sigmaaldrich.com It also makes the peptide more closely resemble a native protein, where the N-terminus is often acetylated.
Pegylation: Attaching a polyethylene (B3416737) glycol (PEG) chain can improve a peptide's solubility and prolong its circulation half-life by shielding it from enzymatic degradation and renal clearance.
C-Terminal Modifications:
Amidation: Converting the C-terminal carboxylic acid to a primary amide (-CONH2) neutralizes its negative charge. This is a very common modification that prevents degradation by carboxypeptidases and can significantly enhance biological activity. sigmaaldrich.comacs.org The removal of the negative charge can also improve the peptide's ability to cross cell membranes.
The following table summarizes common terminal modifications and their primary effects.
| Modification Type | Modification | Description | Primary Purpose/Effect |
|---|---|---|---|
| N-Terminal | Acetylation | Adds an acetyl group (CH₃CO-) to the N-terminus. | Neutralizes positive charge; increases stability against aminopeptidases. sigmaaldrich.com |
| N-Terminal | Biotinylation | Adds a biotin (B1667282) molecule. | Used for detection, purification, and assay development. sigmaaldrich.com |
| C-Terminal | Amidation | Converts the C-terminal carboxyl group to an amide (-CONH₂). | Neutralizes negative charge; increases stability against carboxypeptidases; enhances activity. acs.org |
| C-Terminal | Esterification | Converts the C-terminal carboxyl group to an ester (-COOR). | Masks the negative charge; can be used to create prodrugs. |
Analysis of Cyclization and Conformational Constraints in Analogues
Linear peptides like this compound are often highly flexible, existing as an ensemble of different conformations in solution. While this flexibility can be advantageous for binding to some targets, it often comes at a cost: a significant portion of the peptide is not in the "active" conformation at any given time, leading to lower binding affinity. Furthermore, linear peptides are generally more susceptible to proteolytic degradation.
Imposing conformational constraints through cyclization is a powerful strategy to overcome these limitations. nih.gov By linking the peptide's ends (head-to-tail), or connecting the C-terminus to a side chain or two side chains to each other, the peptide is locked into a more rigid structure. This can have several benefits:
Increased Affinity and Selectivity: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty upon binding, which can lead to a dramatic increase in affinity. nih.gov A constrained conformation may also fit better into a specific receptor binding pocket while being unable to bind to off-target sites, thus improving selectivity.
Enhanced Stability: Cyclic peptides are generally much more resistant to degradation by exopeptidases, which require a free N- or C-terminus to act. This leads to a longer biological half-life. nih.gov
Improved Membrane Permeability: Cyclization can improve a peptide's ability to cross cell membranes by masking polar groups and promoting conformations that are more favorable for passive diffusion. nih.gov
For a peptide containing the Gly-Arg-Gly motif, cyclization could be achieved by adding reactive residues (like cysteine for disulfide bridging) at the ends of an extended sequence (e.g., Cys-Gly-Arg-Gly-Cys) and then forming a covalent bond. nih.gov The size of the resulting ring is critical; it must be large enough to allow the core motif to adopt its active conformation but small enough to provide a meaningful conformational constraint.
| Property | Linear Analogues | Cyclic Analogues |
|---|---|---|
| Conformational Flexibility | High; exist as multiple conformers. | Low; restricted to a limited set of conformations. nih.gov |
| Binding Affinity | Generally lower due to entropic penalty. | Often higher due to pre-organization in bioactive shape. nih.gov |
| Proteolytic Stability | Lower; susceptible to exopeptidases. | Higher; resistant to exopeptidases. nih.gov |
| Cell Permeability | Variable, often low. | Can be improved through conformational effects. nih.gov |
Advanced Analytical Methodologies for H Gly Arg Gly Oh Studies
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of H-Gly-Arg-Gly-OH, offering high-resolution separation of the target peptide from impurities and by-products of synthesis. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.
In a typical RP-HPLC setup, a non-polar stationary phase (often C18) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to separate compounds based on their hydrophobicity. For peptide analysis, an ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase. TFA protonates basic residues like arginine and masks the free carboxyl groups, which improves peak shape and retention time reproducibility. mol-scientific.comnovoprolabs.comnovoprolabs.com
The purity of this compound is determined by integrating the peak area of the main peptide and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this peptide typically guarantee a purity of >95%, with higher purities available upon request. mol-scientific.com The identity of the peptide can be confirmed by comparing its retention time to that of a certified reference standard under the same chromatographic conditions.
| Parameter | Typical Condition | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution |
| Gradient | 5-95% B over 30 min | To elute compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Consistent mobile phase delivery |
| Detection | UV at 214 nm | Detection of the peptide bond |
| Injection Volume | 20 µL | Introduction of the sample |
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass Spectrometry (MS) is a powerful technique for the precise determination of the molecular weight of this compound and for the verification of its amino acid sequence. When coupled with a separation technique like HPLC (LC-MS), it provides a comprehensive characterization of the peptide.
For molecular weight determination, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions of the peptide. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer. The theoretical monoisotopic mass of this compound (C10H20N6O4) is 288.1549 Da. The experimentally determined mass should closely match this theoretical value, confirming the elemental composition of the peptide.
Tandem mass spectrometry (MS/MS) is utilized for sequence verification. In this approach, the precursor ion corresponding to the protonated peptide ([M+H]+) is isolated and subjected to fragmentation through Collision-Induced Dissociation (CID) or other fragmentation methods. This process breaks the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.
Expected Fragmentation Ions for this compound:
| Ion Type | Sequence Fragment | Calculated m/z |
| b1 | Gly | 58.04 |
| b2 | Gly-Arg | 214.14 |
| y1 | Gly | 76.04 |
| y2 | Arg-Gly | 232.14 |
The presence of these characteristic fragment ions in the MS/MS spectrum provides definitive confirmation of the Gly-Arg-Gly sequence.
Capillary Electrophoresis (CE) for Charge and Purity Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like peptides. It separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
For this compound, CE can be used as an orthogonal method to HPLC for purity assessment. Due to its different separation mechanism, CE can often resolve impurities that may co-elute with the main peak in HPLC. The peptide, which has a basic arginine residue, will carry a net positive charge at acidic pH and migrate towards the cathode.
Affinity Capillary Electrophoresis (ACE) is a variation of CE that can be used to study the interactions between the peptide and other molecules. utsouthwestern.edu By observing changes in the electrophoretic mobility of the peptide in the presence of a potential binding partner, it is possible to determine binding affinities and specificities. utsouthwestern.edu
Advanced Spectroscopic Probes and Biosensors for In Situ Investigations
While traditional analytical techniques provide detailed information about the bulk properties of this compound, advanced spectroscopic probes and biosensors are being developed for its detection and quantification in complex biological environments. rsc.org
Spectroscopic Probes: Fluorescently labeled analogs of this compound can be synthesized to study its localization and transport in cellular systems. These probes allow for real-time imaging and tracking of the peptide, providing insights into its biological mechanisms of action.
Biosensors: The development of biosensors for the specific detection of small peptides like this compound is an active area of research. These devices typically employ a biological recognition element, such as an antibody or an enzyme, coupled with a transducer that converts the binding event into a measurable signal.
For instance, an enzymatic biosensor could be designed based on an enzyme that specifically recognizes and cleaves the Gly-Arg bond. The product of this cleavage could then be detected electrochemically or optically. Surface Plasmon Resonance (SPR) is another powerful biosensor platform that can be used to monitor the interaction of this compound with immobilized binding partners in real-time, without the need for labeling. nih.gov
Recent advancements in materials science, such as the use of graphene and other nanomaterials, are enabling the development of highly sensitive and selective biosensors for a wide range of analytes, including peptides. researchgate.net While specific biosensors for this compound are not yet widely reported, the principles and technologies are in place for their future development.
Bioinorganic Chemistry of H Gly Arg Gly Oh Complexes
Formation and Characterization of Metal-Peptide Coordination Compounds
The formation of metal complexes with H-Gly-Arg-Gly-OH is typically achieved by reacting the peptide with a suitable metal salt in an aqueous solution. The stoichiometry and structure of the resulting complexes are highly dependent on factors such as the nature of the metal ion, the pH of the solution, and the molar ratio of the reactants. ekb.eg At low pH, the N-terminal amino group is protonated, and metal coordination often begins at the C-terminal carboxylate group. As the pH increases, the N-terminal amine and subsequently the amide backbone nitrogens can deprotonate and participate in chelation, leading to the formation of stable, multi-ring structures. libretexts.org
The arginine side chain, with its guanidinium (B1211019) group, has a high pKa (around 12.0), meaning it remains protonated over a wide physiological pH range. interesjournals.orggarj.org While typically a weaker coordination site than terminal groups or deprotonated amides, its nitrogen donors can still participate in metal binding, particularly with certain metal ions or under specific conditions. Theoretical studies on arginine interacting with metal cations indicate that the metal can bond with the carboxyl group (a salt-bridge mode) or with a carbonyl oxygen (a charge-solvated mode). mdpi.com
A variety of spectroscopic and analytical techniques are employed to characterize these metal-peptide complexes:
Infrared (IR) Spectroscopy: This technique is used to identify the ligand's donor atoms involved in coordination. A shift in the stretching frequencies of the amino (-NH2) and carboxyl (-COO⁻) groups in the complex's spectrum compared to the free ligand indicates their involvement in bonding with the metal ion. ekb.egjocpr.com For instance, the involvement of the carboxylate group is confirmed by shifts in its asymmetric and symmetric stretching bands. ekb.eg
UV-Visible (UV-Vis) Spectroscopy: This method is useful for studying the d-d electronic transitions of transition metal ions. Changes in the absorption spectra upon complexation provide information about the coordination geometry around the central metal ion. researchgate.netmedcraveonline.com The coordination environment created by the peptide ligand influences the splitting of the metal's d-orbitals, resulting in characteristic absorption bands. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to monitor changes in the chemical environment of the peptide's protons upon metal binding, helping to elucidate the binding sites and study the solution-state structure of the complex. orientjchem.org
X-ray Crystallography: When suitable single crystals can be obtained, this technique provides definitive information about the solid-state structure of the metal complex, including bond lengths, bond angles, and the precise coordination geometry. researchgate.net
Ligand Binding Properties of this compound with Various Metal Ions
This compound acts as a multidentate ligand, capable of forming chelate rings with metal ions, which enhances the stability of the resulting complexes. The primary binding sites are the N-terminal amine nitrogen and the C-terminal carboxylate oxygen, which can form a stable five-membered ring, a coordination mode typical for amino acids and peptides (glycine-like coordination). iupac.orgiupac.org Depending on the metal ion and pH, peptide backbone nitrogens can also coordinate following deprotonation.
Below is a table of representative stability constants for glycine (B1666218) and arginine with various metal ions, demonstrating the general affinity of these residues for metal coordination.
| Metal Ion | Ligand | log K₁ | log K₂ | log β₂ |
|---|---|---|---|---|
| Cu(II) | Glycine | 8.23 | 6.94 | 15.17 |
| Ni(II) | Glycine | 5.77 | 4.75 | 10.52 |
| Zn(II) | Glycine | 4.87 | 4.27 | 9.14 |
| Co(II) | Glycine | 4.82 | 3.81 | 8.63 |
| Cu(II) | Arginine | 7.81 | 6.85 | 14.66 |
| Ni(II) | Arginine | 5.10 | 4.20 | 9.30 |
| Zn(II) | Arginine | 4.50 | 4.00 | 8.50 |
| Co(II) | Arginine | 4.10 | 3.50 | 7.60 |
The coordination of a metal ion can induce the formation of either a charge-solvated structure, where the peptide remains neutral, or a more stable salt-bridge (zwitterionic) structure. nih.gov For divalent cations, the zwitterionic form is often favored. nih.gov
Impact of Metal Complexation on Peptide Conformation and Biological Activity
The binding of a metal ion can significantly alter the three-dimensional structure of a peptide. By acting as a structural anchor, a metal ion restricts the conformational freedom of the peptide backbone and side chains. This can lead to the adoption of a more rigid and defined structure, which may be crucial for biological recognition and activity.
The Arg-Gly motif is a key component of the Arg-Gly-Asp (RGD) sequence, which is a well-known recognition motif for integrin receptors that mediate cell adhesion. nih.gov Research has shown that peptidomimetics containing Lysine (B10760008) and Arginine can mimic the biological activity of the RGD sequence, highlighting the importance of the arginine residue in this biological function. nih.govelsevierpure.com
Metal complexation to the this compound peptide could have several effects on its biological activity:
Conformational Stabilization: By locking the peptide into a specific conformation, metal binding could either enhance or inhibit its ability to bind to a biological target like an integrin. If the metal-induced conformation resembles the receptor-bound state, an increase in activity might be observed.
Enhanced Biological Activity: In some cases, metal complexes of organic ligands exhibit enhanced biological activities (e.g., antimicrobial, antitumor) compared to the free ligands. researchgate.netorientjchem.org This can be attributed to factors like increased lipophilicity, which may facilitate passage through cell membranes. While the specific biological activity of this compound is not extensively defined, its structural similarity to portions of bioactive peptides suggests that its metal complexes could possess modulated or novel biological properties.
Q & A
Q. How to ethically report negative or inconclusive results for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
